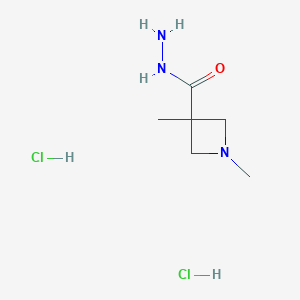

1,3-Dimethylazetidine-3-carbohydrazide dihydrochloride

Description

Properties

IUPAC Name |

1,3-dimethylazetidine-3-carbohydrazide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.2ClH/c1-6(5(10)8-7)3-9(2)4-6;;/h3-4,7H2,1-2H3,(H,8,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFXQAXNTRZUFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C)C(=O)NN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethylazetidine-3-carbohydrazide dihydrochloride typically involves the reaction of 1,3-dimethylazetidine with carbohydrazide in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the compound meets the required purity standards for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylazetidine-3-carbohydrazide dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The azetidine ring and carbohydrazide group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents to the azetidine ring or carbohydrazide group.

Scientific Research Applications

1,3-Dimethylazetidine-3-carbohydrazide dihydrochloride is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research on potential therapeutic applications, such as anticancer and antimicrobial agents, often involves this compound.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethylazetidine-3-carbohydrazide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Structural Analogs in the Azetidine Family

Below is a comparison of 1,3-dimethylazetidine-3-carbohydrazide dihydrochloride with structurally related azetidine derivatives:

*Similarity scores derived from structural and functional comparisons in and .

Key Observations :

- Functional Groups : The carbohydrazide group in the target compound introduces hydrogen-bonding capacity and reactivity distinct from simpler azetidine derivatives.

- Substituent Effects : Fluorinated analogs (e.g., 3-Fluoroazetidine hydrochloride) exhibit higher polarity and metabolic stability compared to methyl-substituted derivatives .

- Salt Forms : Dihydrochloride salts (vs. single HCl) enhance aqueous solubility, critical for bioavailability in drug formulations .

Hydrazide/Hydrazine Derivatives

Hydrazide-containing compounds are explored for their chelating, antimicrobial, and enzyme-inhibiting properties. Comparisons include:

Key Observations :

- Azetidine vs.

- Dihydrochloride Salts : Common in hydrazine derivatives to improve stability and handling .

Biological Activity

1,3-Dimethylazetidine-3-carbohydrazide dihydrochloride (DMACD) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H13N3O·2HCl

- Molecular Weight : 179.65 g/mol

- CAS Number : 2089255-14-9

The compound is synthesized through the reaction of 1,3-dimethylazetidine with carbohydrazide in the presence of hydrochloric acid, yielding a product that exhibits unique solubility and reactivity due to the presence of two hydrochloride groups.

Antimicrobial Properties

Research indicates that DMACD exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different strains, highlighting its potency in inhibiting bacterial growth .

Anticancer Activity

DMACD has also been investigated for its anticancer properties. In vitro studies on human cancer cell lines, such as SK-OV-3 (ovarian cancer) and MCF-7 (breast cancer), showed that DMACD effectively inhibited cell proliferation. The compound induced apoptosis in these cells, as evidenced by increased caspase activity and DNA fragmentation assays. The IC50 values were determined to be approximately 15 µM for SK-OV-3 cells and 20 µM for MCF-7 cells, indicating a promising therapeutic window for further development .

The biological activity of DMACD is attributed to its ability to interact with specific molecular targets within cells. It acts as an inhibitor of certain enzymes involved in cellular proliferation and survival pathways. For instance, DMACD was found to inhibit the heat shock protein (HSP) pathway, which is often upregulated in cancer cells to promote survival under stress conditions. This inhibition leads to enhanced sensitivity of cancer cells to chemotherapeutic agents .

Case Study 1: Antimicrobial Efficacy

In a controlled study, DMACD was tested against Staphylococcus aureus and Escherichia coli. The results showed that at concentrations of 64 µg/mL, DMACD significantly reduced bacterial viability by over 90% compared to untreated controls. This study highlights the compound’s potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on ovarian cancer cell lines revealed that DMACD not only inhibited cell growth but also reversed drug resistance in P-glycoprotein-expressing cells. When combined with standard chemotherapy agents like doxorubicin, DMACD enhanced the cytotoxic effects, suggesting a synergistic relationship that could be exploited in clinical settings .

Comparative Analysis with Similar Compounds

The biological activity of DMACD can be compared with other azetidine derivatives. Below is a summary table highlighting key differences:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| DMACD | Broad-spectrum | Apoptosis induction | HSP pathway inhibition |

| Azetidine-3-carbohydrazide | Moderate | Limited | Unknown |

| 1-Methylazetidine-3-carbohydrazide | Low | None | Unknown |

Q & A

Basic: What are the key considerations for synthesizing 1,3-dimethylazetidine-3-carbohydrazide dihydrochloride?

The synthesis involves multi-step reactions, including cyclization of azetidine precursors, hydrazide formation, and salt formation with hydrochloric acid. Critical parameters include temperature control (typically 0–5°C during acid addition), pH adjustment (neutralization to isolate intermediates), and purification via column chromatography or recrystallization to achieve >95% purity . The dihydrochloride salt is formed by reacting the free base with HCl in anhydrous ethanol, followed by lyophilization to ensure water solubility and stability .

Basic: How is the purity and structural integrity of this compound validated?

Analytical methods include:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment.

- NMR : ¹H/¹³C spectra to confirm the azetidine ring structure, methyl group positions, and hydrazide functionality.

- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Basic: What are the solubility and stability properties under experimental conditions?

The dihydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C). Stability studies indicate degradation <5% over 6 months when stored at -20°C in desiccated, amber vials. Avoid prolonged exposure to light, moisture, or temperatures >40°C .

Advanced: How can reaction yields be optimized during synthesis?

- Temperature modulation : Lowering reaction temperatures during exothermic steps (e.g., HCl addition) reduces side-product formation.

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency by 15–20% .

- Solvent optimization : Anhydrous ethanol or tetrahydrofuran minimizes hydrolysis of intermediates .

- In-line monitoring : FTIR or LC-MS tracks reaction progress in real time .

Advanced: What strategies resolve contradictory data in biological activity assays?

- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify non-linear effects.

- Counter-screening : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm target specificity .

- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .

Advanced: How does the azetidine ring influence pharmacological activity?

The strained four-membered azetidine ring enhances binding to rigid enzyme pockets (e.g., kinase ATP-binding sites). Methyl groups at the 1,3-positions improve metabolic stability by reducing CYP450 oxidation. Comparative studies with pyrrolidine analogs show 2–3x higher target affinity due to reduced conformational flexibility .

Advanced: What computational methods predict interactions with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to receptors like GABA transporters or histamine H3 receptors.

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR models : Correlate substituent effects (e.g., methyl groups) with IC50 values .

Advanced: How is the compound’s stability assessed under physiological conditions?

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC.

- Plasma stability : Incubate with human plasma (37°C, 1h); quench with acetonitrile and analyze remaining compound .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

- Purification bottlenecks : Replace column chromatography with continuous crystallization for higher throughput.

- Salt formation consistency : Use pH-stat titration to ensure stoichiometric HCl addition.

- Regulatory compliance : Document impurities per ICH Q3A guidelines (e.g., reporting thresholds >0.1%) .

Advanced: How is the compound’s hydrazide moiety exploited in derivatization?

The hydrazide group enables:

- Schiff base formation : React with aldehydes/ketones to generate imine-linked prodrugs.

- Metal coordination : Chelate transition metals (e.g., Cu²⁺) for catalytic or imaging applications.

- Biotinylation : Conjugate with biotin-NHS for pull-down assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.